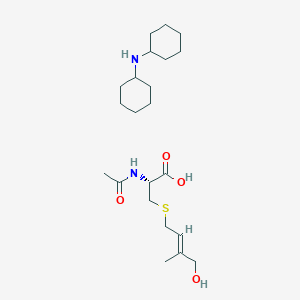
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that features a cysteine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and a suitable acetylating agent.
Acetylation: L-cysteine is acetylated to form N-acetyl-L-cysteine.
Addition of Butenyl Group: The 4-hydroxy-3-methyl-2-trans-buten-1-yl group is introduced through a substitution reaction.
Formation of Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the double bond in the butenyl group.
Substitution: The compound can participate in substitution reactions, especially at the acetyl and butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and butenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The cysteine moiety could be involved in redox reactions or act as a nucleophile in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative used as a mucolytic agent.
S-Butenyl-L-cysteine: Lacks the acetyl group but has similar structural features.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H40N2O4S |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(E)-4-hydroxy-3-methylbut-2-enyl]sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(5-12)3-4-16-6-9(10(14)15)11-8(2)13/h11-13H,1-10H2;3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b;7-3+/t;9-/m.0/s1 |
Clé InChI |
HIXZZZMHIYDVNS-UCKZDWSRSA-N |
SMILES isomérique |
C/C(=C\CSC[C@@H](C(=O)O)NC(=O)C)/CO.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=CCSCC(C(=O)O)NC(=O)C)CO.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


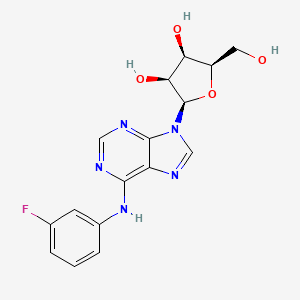
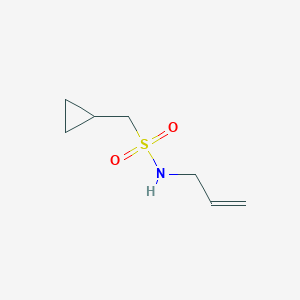
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
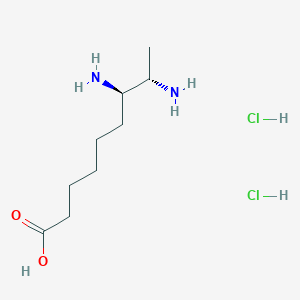
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)

![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
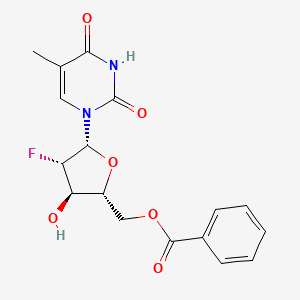
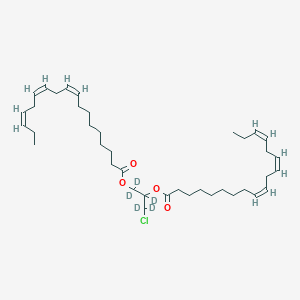
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
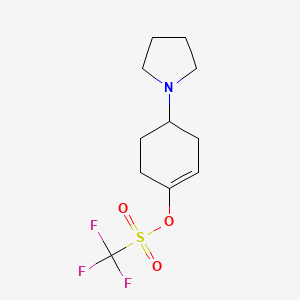
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
